N-(5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
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Description
N-(5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13N5O3S2 and its molecular weight is 387.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds such as6-oxo-1,6-dihydropyridazine-3-carboxylic acid and 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Mode of Action
A similar compound, referred to asJ27 , has been found to decrease the release of TNF-α and IL-6 in mouse and human cells . This suggests that the compound might interact with its targets to modulate the release of these cytokines, thereby influencing the inflammatory response.
Biochemical Pathways
The compound appears to affect the NF-κB/MAPK pathway . This pathway plays a crucial role in the regulation of immune responses, inflammation, and cell survival. By modulating this pathway, the compound could potentially influence a wide range of biological processes.
Pharmacokinetics
The compoundJ27 has been found to have good bioavailability (30.74%) , suggesting that this compound might also exhibit favorable ADME properties.
Result of Action
The compound’s action results in a decrease in the release of TNF-α and IL-6 , which are key mediators of inflammation. This suggests that the compound could potentially have anti-inflammatory effects.
Properties
IUPAC Name |
N-[5-(6-oxo-1H-pyridazine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S2/c22-13-4-3-10(19-20-13)15(24)21-6-5-9-12(8-21)26-16(17-9)18-14(23)11-2-1-7-25-11/h1-4,7H,5-6,8H2,(H,20,22)(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYZJSLMQDDAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)C(=O)C4=NNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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